molecular formula C12H18BF3O3Si B1522412 3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid CAS No. 1072946-65-6

3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid

Cat. No.: B1522412
CAS No.: 1072946-65-6
M. Wt: 306.16 g/mol
InChI Key: UCXQKSZNRSUFMW-UHFFFAOYSA-N
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Description

3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid is a technical grade chemical with the linear formula: C6H4OSi(CH3)2C(CH3)3B(OH)2 . It has a molecular weight of 252.19 and is often used in laboratory settings .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC©©Si©Oc1cccc(c1)B(O)O . This indicates that the molecule contains a phenylboronic acid group (c1cccc(c1)B(O)O), which is substituted at the 3-position with a tert-butyldimethylsilyloxy group (CC©©Si©O).


Physical and Chemical Properties Analysis

This compound is an off-white powder . It has a melting point of 86-91 °C . The compound is soluble in benzene .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid and related compounds are valuable intermediates in the asymmetric synthesis of amines. For example, N-tert-butanesulfinyl imines, which can be derived from tert-butanesulfinamide, activate imines for the addition of nucleophiles, serving as powerful chiral directing groups. This methodology facilitates the efficient synthesis of highly enantioenriched amines, demonstrating the compound's utility in creating chiral building blocks for pharmaceuticals and other applications (Ellman, Owens, & Tang, 2002).

Glycoconjugate Synthesis

The compound also finds application in the synthesis of glycoconjugates. For instance, tert.-Butyldimethylsilyl chloride has been used for direct 3,6-di-O-protection of D-glucal and D-galactal, facilitating the synthesis of valuable glycoconjugate donors. This showcases the compound's role in protecting hydroxyl groups during complex organic syntheses, particularly in carbohydrate chemistry (Kinzy & Schmidt, 1987).

Diagnostic and Pharmacokinetic Studies

In diagnostics, derivatives of this compound are used in capillary gas-chromatographic profiling methods. These methods allow for the simultaneous quantitative determination of various metabolites in urine, aiding in the diagnosis and follow-up of patients with specific tumors or metabolic disorders. This illustrates the compound's contribution to improving analytical methods in clinical chemistry (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Nucleoside Synthesis

Further, the compound is involved in nucleoside chemistry, where its derivatives facilitate the stereoselective synthesis of nucleosides. Oxidation of protected ribonucleosides to yield keto derivatives that undergo stereoselective reductions highlights the compound's utility in creating modified nucleosides, which are of interest in drug development and biological studies (Robins, Sarker, Samano, & Wnuk, 1997).

Protection and Deprotection Strategies

The utility of tert-butyldimethylsilyl groups in protecting hydroxyl functions is well-documented, demonstrating the compound's broader relevance in organic synthesis. Such protecting groups are pivotal in the synthesis of complex organic molecules, including prostaglandins, by providing stability under various conditions while being susceptible to specific deprotection strategies (Corey & Venkateswarlu, 1972).

Safety and Hazards

This compound may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water .

Properties

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trifluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BF3O3Si/c1-12(2,3)20(4,5)19-11-8(15)6-7(14)9(10(11)16)13(17)18/h6,17-18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXQKSZNRSUFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1F)F)O[Si](C)(C)C(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BF3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674621
Record name (3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trifluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-65-6
Record name B-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,4,6-trifluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trifluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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